2-Bromo-5-fluorobenzyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-fluoro-2-(fluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEROKAKMSQQVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CF)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Halogenated Benzyl Systems As Advanced Synthetic Intermediates
Halogenated benzyl (B1604629) systems, such as benzyl halides, are a cornerstone of organic synthesis, prized for their utility as advanced synthetic intermediates. The carbon-halogen bond in the benzylic position is readily susceptible to nucleophilic substitution, making these compounds excellent electrophiles for forging new carbon-carbon and carbon-heteroatom bonds. Benzyl halides are notably more reactive than their alkyl halide counterparts in SN2 reactions, a phenomenon attributed to the stabilization of the transition state by the adjacent benzene (B151609) ring.
These systems serve as pivotal precursors in the synthesis of a wide array of organic compounds. Their ability to participate in various chemical transformations, most notably alkylation processes, makes them invaluable. For instance, the closely related 2-Bromo-5-fluorobenzyl bromide is instrumental in synthesizing benzazepines, a class of compounds with significant pharmaceutical applications, through the alkylation of β-amino esters. innospk.comthermofisher.comchemicalbook.com The presence of halogen atoms on the aromatic ring further enhances their utility, allowing for subsequent modifications through cross-coupling reactions, thereby expanding the molecular diversity that can be achieved from a single intermediate. This dual reactivity—at the benzylic carbon and the aromatic ring—positions halogenated benzyl systems as powerful tools for constructing complex molecular frameworks. chemimpex.com
Strategic Importance of Bromine and Fluorine Substituents in Aromatic Systems and Their Synergistic Effects
The specific placement of bromine and fluorine atoms on the benzyl (B1604629) fluoride (B91410) core is not arbitrary; it is a strategic design that imparts a unique electronic character and reactivity profile to the molecule. Both halogens are electron-withdrawing through the inductive effect (-I), but their influence on the aromatic ring and the benzylic position is distinct and synergistic.
The fluorine atom at the 5-position (para to the benzyl group) exerts a powerful inductive-withdrawing effect, which deactivates the aromatic ring towards electrophilic substitution but, more importantly, influences the reactivity of the benzylic site. The bromine atom at the 2-position (ortho to the benzyl group) also withdraws electron density inductively. Together, these effects make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.
Furthermore, the bromine atom serves as a versatile synthetic handle. Its presence on the aromatic ring allows for a host of subsequent transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), which are fundamental for creating complex biaryl structures or introducing nitrogen-based functional groups. This orthogonality—the ability to selectively react at the benzylic fluoride position while leaving the aryl bromide intact for later functionalization (or vice versa under specific conditions)—is a key synergistic advantage. This allows for a stepwise and controlled assembly of the target molecule, a crucial strategy in multi-step synthesis.
The combination of a "hard" fluorine atom and a "soft" bromine atom on the same scaffold provides chemists with a nuanced tool for molecular design, enabling precise control over reactivity and facilitating the synthesis of highly functionalized molecules.
Applications of 2 Bromo 5 Fluorobenzyl Fluoride As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Architectures
The utility of 2-bromo-5-fluorobenzyl fluoride (B91410) as a precursor in the synthesis of complex organic structures stems from the distinct reactivity of its functional groups. The 2-bromo-5-fluorobenzyl moiety is a common scaffold that can be elaborated through various synthetic operations. vulcanchem.com The bromine atom is particularly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. vulcanchem.com
Simultaneously, the benzylic fluoride offers a site for nucleophilic substitution or can be activated for Friedel-Crafts type reactions. researchgate.net This dual reactivity allows for a stepwise and controlled construction of complex molecular frameworks. For instance, the bromo group can be first used as a handle for building a larger carbon skeleton via a cross-coupling reaction, followed by transformation of the benzyl (B1604629) fluoride group to introduce another desired functionality. This stepwise approach is fundamental in the total synthesis of complex natural products and other target molecules. vulcanchem.com The presence of the aromatic fluorine atom also influences the reactivity of the ring and can be a site for nucleophilic aromatic substitution under specific conditions. vulcanchem.com
Table 1: Reactive Sites and Potential Transformations of 2-Bromo-5-fluorobenzyl fluoride
| Reactive Site | Type of Reaction | Potential Outcome |
| Carbon-Bromine (C-Br) Bond | Metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) vulcanchem.com | Formation of C-C, C-N, or C-O bonds for scaffold elaboration. |
| Lithium-halogen exchange vulcanchem.com | Generation of an organolithium species for reaction with electrophiles. | |
| Benzylic Carbon-Fluorine (C-F) Bond | Nucleophilic substitution | Introduction of various functional groups by replacing fluoride. |
| Friedel-Crafts benzylation researchgate.net | Alkylation of aromatic rings to form diarylmethane structures. | |
| C(sp³)-F bond functionalization nih.gov | Cross-coupling reactions, for example with organozinc compounds. nih.gov | |
| Aromatic Carbon-Fluorine (C-F) Bond | Nucleophilic aromatic substitution (under harsh conditions) vulcanchem.comossila.com | Replacement of fluorine with other nucleophiles. |
Derivatization to Access Diverse Functional Molecules and Materials
The unique electronic properties and multiple reaction sites of this compound make it an ideal starting material for a variety of functional molecules and advanced materials.
In the field of materials science, there is significant interest in organic molecules for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs). Thermally Activated Delayed Fluorescence (TADF) materials are a class of purely organic emitters that can achieve near-100% internal quantum efficiency in OLEDs, providing an alternative to expensive metal-based phosphorescent emitters. nih.gov
The synthesis of TADF dyes often involves combining electron-donating and electron-accepting units. Halogenated aromatic compounds are common precursors for these materials. For example, a related compound, 2-bromo-5-fluorobenzonitrile, is used as a precursor for TADF dyes. ossila.com In a typical synthesis, the fluorine atom undergoes a nucleophilic aromatic substitution, followed by a Buchwald-Hartwig amination at the bromine position to construct the final donor-acceptor molecule. ossila.com An OLED device fabricated with a dye synthesized from this precursor showed a maximum external quantum efficiency of 5%. ossila.com Similarly, palladium-catalyzed cross-coupling reactions are a general strategy for synthesizing TADF materials. nih.gov The this compound scaffold is well-suited for such synthetic strategies, where the bromo- and fluoro-substituted ring can be incorporated as a core component of novel TADF emitters.
The 2-bromo-5-fluorobenzyl unit is a valuable component in the design of advanced materials beyond OLEDs. For example, the related intermediate 2-bromo-5-fluorobenzotrifluoride (B1268043) is considered important for the development of novel liquid crystal materials. google.com The presence of halogens on the aromatic ring can impart desirable properties such as chemical stability and specific electronic characteristics to polymers and coatings. chemimpex.com The ability to selectively functionalize the molecule allows for the fine-tuning of material properties.
Furthermore, the structure of this compound is suitable for the synthesis of specialized ligands used in coordination chemistry and catalysis. The bromo- and benzyl fluoride groups can serve as anchor points to build complex, multifunctional ligands. For instance, the bromine atom can be used to introduce a phosphine (B1218219) group via a coupling reaction, while the benzyl fluoride can be substituted to attach another coordinating group, leading to the formation of bidentate or polydentate ligands.
Role in the Elaboration of Pharmaceutical and Agrochemical Intermediates via Chemical Transformations
The 2-bromo-5-fluorophenyl motif is a recurring structural feature in many biologically active compounds. Consequently, derivatives of this compound are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comchemimpex.compatsnap.com The halogens not only serve as reactive handles for synthetic transformations but can also enhance the metabolic stability and binding affinity of the final drug molecule. researchgate.net
Various related compounds underscore the importance of this structural scaffold:
2-Bromo-5-fluorobenzyl bromide is a versatile intermediate used to synthesize benzazepines and potential anti-cancer drugs. chemimpex.cominnospk.comthermofisher.com
2-Bromo-5-fluorobenzotrifluoride serves as a key intermediate for medicines and pesticides. google.compatsnap.com It is a known starting material for the anti-cancer drug bicalutamide (B1683754) and for HSD-016, a compound investigated for the treatment of type 2 diabetes. chemicalbook.comgoogle.com
2-Bromo-5-fluorobenzyl alcohol is an important intermediate for various medicines and pesticides, including the antifungal agent Tavaborole. chemicalbook.comshlzpharma.com
2-Bromo-5-fluorobenzonitrile is a building block for active pharmaceutical ingredients (APIs) with potential antitumour and anti-inflammatory applications. ossila.com
These examples demonstrate that the 2-bromo-5-fluorobenzyl core is a privileged scaffold in medicinal and agrochemical chemistry. This compound fits within this family of intermediates, offering an alternative reactive handle at the benzylic position for constructing complex, biologically active molecules.
Table 2: Related 2-Bromo-5-fluorobenzyl Intermediates and Their Applications
| Intermediate | Application Area | Example Target Molecule/Class |
| 2-Bromo-5-fluorobenzyl bromide chemimpex.cominnospk.comthermofisher.com | Pharmaceutical | Benzazepines, Anti-cancer agents |
| 2-Bromo-5-fluorobenzotrifluoride chemicalbook.comgoogle.com | Pharmaceutical | Bicalutamide (anti-cancer), HSD-016 (diabetes) |
| 2-Bromo-5-fluorobenzyl alcohol chemicalbook.comshlzpharma.com | Pharmaceutical | Tavaborole (antifungal) |
| 2-Bromo-5-fluorobenzonitrile ossila.com | Pharmaceutical | Antitumour and anti-inflammatory agents |
| 2-Bromo-5-fluorobenzotrifluoride google.compatsnap.com | Agrochemical | General pesticide intermediates |
Contributions to Fundamental Organofluorine Chemistry Research
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net As such, the development of new methods for the selective synthesis of organofluorine compounds is a major focus of modern chemical research. nih.gov this compound is an excellent substrate for advancing fundamental research in this area.
The molecule contains three distinct halogenated sites: a C(sp²)-Br bond, an aromatic C(sp²)-F bond, and a benzylic C(sp³)-F bond. This arrangement allows researchers to study the selective activation and functionalization of these bonds. For example, studies on the Friedel-Crafts benzylation using benzyl fluorides help to understand C-F bond activation mechanisms. researchgate.net Research into the functionalization of unactivated C(sp³)-F bonds is a challenging yet important field, and molecules like this compound can serve as model systems. nih.gov
Furthermore, the compound can be used to explore the subtle interplay between different halogen substituents in directing the outcome of chemical reactions. The development of synthetic routes that can selectively target one halogen in the presence of others is a significant challenge and an area of active investigation in organofluorine chemistry. fu-berlin.de
Advanced Characterization and Computational Studies in Research of 2 Bromo 5 Fluorobenzyl Fluoride
Spectroscopic Analysis for Structural and Electronic Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of 2-Bromo-5-fluorobenzyl fluoride (B91410), as well as for probing its molecular structure and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic compounds. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a comprehensive characterization of the molecular framework. jeolusa.com For 2-Bromo-5-fluorobenzyl fluoride, ¹H NMR provides information on the aromatic and benzylic protons, ¹³C NMR details the carbon skeleton, and ¹⁹F NMR offers specific insights into the electronic environment of the fluorine atoms. The large chemical shift range and significant coupling constants associated with ¹⁹F make it a particularly sensitive probe of molecular structure. jeolusa.com
The conformational preferences of benzyl (B1604629) fluoride derivatives are often studied using long-range spin-spin coupling constants derived from NMR spectra. researchgate.net The magnitude of coupling constants between the fluorine nucleus of the fluoromethyl group and the ring protons, particularly the coupling over six bonds (⁶J), is sensitive to the rotational barrier around the C(aryl)-C(alkyl) bond. researchgate.net While specific studies on this compound are not widely reported, research on analogous compounds like 3,5-dichlorobenzylfluoride demonstrates that these long-range couplings, when used with a hindered rotor model, can establish the barriers to internal rotation. researchgate.net However, the interpretation can be complex, as seen in studies of p-fluorobenzobenzotrifluoride, where the utility of ⁶J(F,CF) as a reliable conformational indicator is questioned unless the coupling mechanism is precisely understood. cdnsciencepub.com
The analysis of chemical shifts and spin-spin coupling constants in the ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of all atoms in the molecule. The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern due to couplings between the three adjacent ring protons, as well as smaller couplings to the fluorine atom on the ring and the protons of the benzyl fluoride group. The benzylic protons (–CH₂F) will appear as a doublet due to coupling with the attached fluorine atom (²JH,F), a value that is typically large, around 50-60 Hz in related compounds. cdnsciencepub.com
The ¹³C NMR spectrum is characterized by C-F coupling constants, which can be observed over one to several bonds. The carbon directly attached to the fluorine of the fluoromethyl group will show a large one-bond coupling constant (¹JC,F). The aromatic carbons will also exhibit couplings to the ring fluorine, with magnitudes that depend on the number of bonds separating them. researchgate.net
In the ¹⁹F NMR spectrum, two distinct signals are expected: one for the aromatic fluorine and one for the benzylic fluorine. These signals can be further split by couplings to nearby protons and, potentially, through-space coupling to each other. cdnsciencepub.comcdnsciencepub.com
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity and Coupling Constants (J, Hz) |
|---|---|---|
| ¹H NMR | ||
| Ar-H | ~ 7.0 - 7.6 | Complex multiplets (dd, ddd) due to ³JH,H, ⁴JH,H, and JH,F |
| -CH₂F | ~ 5.4 - 5.8 | Doublet (d), ²JH,F ≈ 45-55 Hz |
| ¹³C NMR | ||
| Ar C-Br | ~ 120 - 125 | Doublet (d) due to JC,F |
| Ar C-F | ~ 160 - 165 | Doublet (d), ¹JC,F > 240 Hz |
| Ar C-H | ~ 115 - 135 | Doublets and doublets of doublets (d, dd) due to JC,F and JC,H |
| Ar C-CH₂F | ~ 135 - 140 | Triplet (t) or doublet of triplets (dt) due to JC,F |
| -CH₂F | ~ 80 - 85 | Triplet (t), ¹JC,F ≈ 160-180 Hz |
| ¹⁹F NMR | ||
| Ar-F | ~ -110 to -120 | Multiplet |
Note: Predicted values are based on data for structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
For this compound, characteristic vibrational modes can be predicted. The C-F stretching vibrations are typically strong in the IR spectrum and appear in the 1000-1400 cm⁻¹ region. The C-Br stretch is found at lower frequencies, generally below 700 cm⁻¹. Aromatic C-H and C=C stretching vibrations are expected in the regions of 3000-3100 cm⁻¹ and 1440-1625 cm⁻¹, respectively. Detailed analysis, often aided by computational methods like DFT, can assign specific frequencies to individual vibrational modes, providing a vibrational fingerprint of the molecule. nih.govnih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | FT-IR, FT-Raman | 3000 - 3100 |
| Aliphatic C-H Stretch (-CH₂F) | FT-IR, FT-Raman | 2850 - 3000 |
| Aromatic C=C Stretch | FT-IR, FT-Raman | 1440 - 1625 |
| C-F Stretch (Aromatic) | FT-IR, FT-Raman | 1270 - 1100 researchgate.net |
| C-F Stretch (Benzylic) | FT-IR, FT-Raman | 1100 - 1000 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (C₇H₅BrF₂), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern of the molecular ion, which will appear as a pair of peaks of nearly equal intensity (M⁺ and M⁺+2) separated by two mass units, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
The fragmentation pattern provides structural clues. Common fragmentation pathways for benzyl halides include the loss of the halogen atom to form a stable benzyl cation. For this compound, the loss of the bromine atom would yield a fluorobenzyl fluoride cation ([M-Br]⁺). Another likely fragmentation is the cleavage of the C-C bond to lose the fluoromethyl group.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Notes |
|---|---|---|---|
| Molecular Ion [M]⁺ | [C₇H₅⁷⁹BrF₂]⁺ | 206 | Exhibits characteristic M/M+2 pattern with m/z 208 for ⁸¹Br. |
| [M-H]⁺ | [C₇H₄BrF₂]⁺ | 205 | Loss of a hydrogen atom. |
| [M-F]⁺ | [C₇H₅BrF]⁺ | 187 | Loss of a fluorine atom from the benzyl group. |
| [M-Br]⁺ | [C₇H₅F₂]⁺ | 127 | Loss of the bromine atom, likely a stable fragment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F)
Quantum Chemical and Computational Investigations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are frequently employed to complement and interpret experimental data for halogenated compounds. researchgate.netjocpr.com These computational studies can predict various molecular properties with a high degree of accuracy.
For this compound, DFT calculations could be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Predict Vibrational Spectra: Calculate harmonic vibrational frequencies that can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. nih.govnih.gov
Simulate NMR Parameters: Compute NMR chemical shifts and spin-spin coupling constants, which serve as a valuable tool for validating spectral assignments from experimental data.
Analyze Electronic Properties: Investigate the electronic structure by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and kinetic stability. Furthermore, mapping the Molecular Electrostatic Potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. jocpr.com
By combining advanced spectroscopic analysis with robust computational investigations, a comprehensive understanding of the structure, dynamics, and electronic nature of this compound can be achieved.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and ground-state properties of molecules. By employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), researchers can accurately predict the optimized molecular geometry of this compound. These calculations are fundamental for understanding the spatial arrangement of atoms and the resulting electronic distribution.
The geometry optimization process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would reveal the precise bond lengths of the C-Br, C-F (aromatic), and C-F (benzylic) bonds, as well as the bond angles within the benzene (B151609) ring and the benzyl group. These parameters are influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of the fluorine and bromine atoms significantly impacts the electronic environment of the aromatic ring.
Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 1.90 Å |
| Bond Length | C-F (aromatic) | 1.35 Å |
| Bond Length | C-CH₂F | 1.51 Å |
| Bond Length | CH₂-F (benzylic) | 1.39 Å |
| Bond Angle | C-C-Br | 120.5° |
| Bond Angle | C-C-F (aromatic) | 118.9° |
| Bond Angle | C-C-CH₂F | 121.0° |
| Dihedral Angle | F-C-C-Br | 179.8° |
Note: The values in this table are representative and based on typical DFT calculations for similar halogenated benzyl fluorides.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the benzene ring, with contributions from the bromine atom, which has lone pairs of electrons. The LUMO is likely to be distributed over the aromatic ring and the benzylic carbon, influenced by the electron-withdrawing fluorine atoms. The HOMO-LUMO energy gap can be calculated using DFT, providing insights into the molecule's kinetic stability and its propensity to undergo electron transfer reactions. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.98 |
| HOMO-LUMO Energy Gap (ΔE) | 5.87 |
| Ionization Potential (I ≈ -E_HOMO) | 6.85 |
| Electron Affinity (A ≈ -E_LUMO) | 0.98 |
| Global Hardness (η = (I-A)/2) | 2.94 |
| Global Softness (S = 1/2η) | 0.17 |
| Electronegativity (χ = (I+A)/2) | 3.92 |
Note: These values are illustrative and derived from DFT calculations on structurally related molecules.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing it in terms of localized bonds and lone pairs. aiu.edu This method allows for the investigation of charge delocalization through hyperconjugative interactions, which are crucial for understanding molecular stability. nih.gov In NBO analysis, the interactions between filled (donor) and empty (acceptor) orbitals are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater charge delocalization.
Table 3: Selected NBO Analysis Results for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) F (aromatic) | π(C5-C6) | 4.2 |
| LP(1) Br | π(C1-C2) | 2.8 |
| σ(C-H) (benzyl) | σ(C-F) (benzyl) | 1.5 |
| π(C1-C2) | π(C3-C4) | 18.5 |
Note: E(2) values are representative and illustrate the type of stabilizing interactions present.
Molecular Electrostatic Potential (MEP) Mapping for Identifying Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would show negative potential around the fluorine atoms and the bromine atom due to their high electronegativity and the presence of lone pairs. These regions would be the likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the benzyl group and the aromatic ring would exhibit positive potential, making them susceptible to nucleophilic interactions. The MEP map provides an intuitive guide to the molecule's reactive behavior.
Theoretical Assessments of Internal Rotational Potentials and Conformational Preferences
The conformational flexibility of the benzyl fluoride moiety is a key determinant of its chemical and physical properties. Theoretical calculations can be used to assess the internal rotational potential around the C(aromatic)-C(benzyl) bond. researchgate.net This involves calculating the energy of the molecule as a function of the dihedral angle defined by the plane of the aromatic ring and the C-F bond of the benzyl group.
Studies on related benzyl fluorides have shown that the conformational preference is governed by a delicate balance of steric and electronic effects, including hyperconjugation and dipole-dipole interactions. researchgate.netresearchgate.net For this compound, computational studies would likely reveal the most stable conformer and the energy barriers to rotation. The presence of the ortho-bromo substituent is expected to introduce significant steric hindrance, which will influence the preferred conformation of the fluoromethyl group relative to the benzene ring. researchgate.net
Table 4: Calculated Rotational Energy Barriers for the -CH₂F Group in Benzyl Fluoride Derivatives
| Compound | Rotational Barrier (kJ/mol) | Most Stable Conformation (Dihedral Angle) |
| Benzyl Fluoride | ~3.4 | 90° |
| 4-Fluorobenzyl Fluoride | ~2.5 | 0° |
| 3,5-Difluorobenzyl Fluoride | ~4.0 | 90° |
| This compound (Predicted) | > 4.0 | Likely non-planar due to steric hindrance |
Note: The data for the first three entries are based on literature values for similar compounds. The prediction for this compound is an estimation based on structural analogy. researchgate.netresearchgate.net
Future Research Directions and Emerging Trends
Development of Highly Selective and Atom-Economical Synthetic Routes
The future of synthesizing 2-Bromo-5-fluorobenzyl fluoride (B91410) and its derivatives hinges on the development of methods that are both highly selective and adhere to the principles of green chemistry, particularly atom economy. um-palembang.ac.id Traditional multi-step syntheses are often plagued by the generation of stoichiometric waste and the need for protecting groups. Consequently, research is shifting towards more elegant and efficient strategies.
Future synthetic routes will likely focus on:
Atom-Economical Reagents: The concept of atom economy, which emphasizes maximizing the incorporation of all materials from the starting reagents into the final product, is a central theme. um-palembang.ac.id This involves moving away from classical stoichiometric reagents towards catalytic systems that generate minimal byproducts. For example, developing catalytic methods for fluorination that replace traditional, often harsh, fluorinating agents is a key area of interest. Photoinduced atom transfer radical addition (ATRA) processes represent a mild and atom-economical pathway to generate fluorinated benzyl (B1604629) bromides from styrenes, showcasing a potential alternative strategy. researchgate.net
Exploration of Novel Catalytic Systems for Orthogonal Benzylic and Aromatic Functionalization
The presence of multiple, yet distinct, halogen substituents on 2-Bromo-5-fluorobenzyl fluoride presents a significant opportunity for selective, stepwise functionalization, a concept known as orthogonal reactivity. The key challenge and research focus lie in discovering catalytic systems that can differentiate between the benzylic C-F bond, the aromatic C-Br bond, and the typically more inert C-F bond on the ring.
Emerging research in this area includes:
Dual-Catalytic Cross-Electrophile Coupling: A promising strategy involves the use of dual-catalytic systems, where two different metal catalysts work in concert to selectively activate different electrophilic sites. For example, a system featuring a Nickel (Ni) catalyst to activate an aryl halide and a Cobalt (Co) co-catalyst to activate an alkyl halide has been described for cross-electrophile coupling. chemrxiv.orgnih.gov Applying this logic to this compound could enable the selective coupling at the C-Br bond while leaving the benzylic fluoride intact, or vice-versa, by tuning the catalysts and reaction conditions.
Selective Iron Catalysis: Iron-catalyzed reactions are gaining traction due to the metal's low cost and toxicity. Recent studies have shown that iron can selectively activate benzylic bromides for coupling reactions in the presence of aryl halides, demonstrating excellent orthogonality. acs.org Adapting such systems to selectively activate the benzylic fluoride of the title compound over the aryl bromide would be a significant advancement.
Photoredox/Nickel Dual Catalysis: The merger of photoredox catalysis with nickel catalysis has enabled the direct C-H functionalization of amines with aryl halides to form benzylic amines. researchgate.net This type of dual catalysis opens the door to selectively forming C-C or C-N bonds at the benzylic position, potentially by activating the C-H bond directly or by activating the C-F bond for substitution, providing a pathway that is orthogonal to reactions at the C-Br site.
| Catalytic Strategy | Catalysts | Target Bond Activation | Potential Application for this compound | Reference |
|---|---|---|---|---|
| Dual-Catalyst Cross-Electrophile Coupling | Nickel (Ni) and Cobalt (Co) | Aryl-Br and Alkyl-X | Selective coupling at the C-Br bond, leaving the benzylic C-F bond for subsequent reactions. | chemrxiv.orgnih.gov |
| Iron-Catalyzed Cross-Coupling | Iron (Fe) | Benzylic-Br | Selective coupling at the benzylic position if a C-Br analogue is used, or developing Fe-catalysts for C-F activation. | acs.org |
| Photoredox/Nickel Dual Catalysis | Iridium or Ruthenium photocatalyst with a Nickel catalyst | α-amino C-H / Aryl-X | Orthogonal functionalization at the benzylic position (via C-H or C-F activation) versus the aromatic C-Br site. | researchgate.net |
Advanced Computational Modeling for Precise Reactivity Prediction and Rational Design of New Derivatives
As synthetic methods become more sophisticated, the ability to predict reactivity and design new molecules with desired properties becomes crucial. Advanced computational modeling is an indispensable tool for achieving these goals. By applying theoretical calculations, researchers can gain deep insights into the electronic structure and reaction mechanisms of complex molecules like this compound.
Future research in this domain will likely involve:
Reactivity and Selectivity Prediction: Quantum mechanical calculations can be used to determine the relative activation barriers for reactions at the different sites of the molecule. For instance, modeling can predict whether a given nucleophile or catalyst will preferentially react with the benzylic fluoride or the aromatic bromide. nih.gov This predictive power can guide experimental design, saving time and resources.
Conformational Analysis: The conformation of the benzyl fluoride group relative to the aromatic ring can influence its reactivity. Computational studies, such as those performed on similar fluorobenzyl derivatives, can elucidate the stable conformers and the energy barriers for rotation. researchgate.net This information is vital for understanding stereoselective reactions and for designing derivatives that fit into specific biological targets like enzyme active sites.
Rational Design of Analogues: By modeling the electronic properties (e.g., electrostatic potential, bond strengths) of this compound, chemists can rationally design new analogues with tailored reactivity. For example, models could predict how adding or moving substituents on the aromatic ring would affect the lability of the benzylic fluoride or the susceptibility of the C-Br bond to oxidative addition.
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms for Scalability
The transition from laboratory-scale synthesis to industrial production requires processes that are safe, scalable, and efficient. Continuous flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing for the synthesis of complex intermediates like this compound.
Key trends in this area are:
Continuous Flow Synthesis: Performing reactions in continuous flow reactors can improve heat and mass transfer, allow for precise control over reaction parameters (temperature, pressure, residence time), and enable the safe handling of hazardous reagents or reactive intermediates. vulcanchem.com The synthesis of halogenated aromatic compounds, which can involve exothermic reactions or unstable intermediates, is particularly well-suited for this technology. uni-muenchen.de Implementing a flow synthesis for this compound could lead to higher yields, better purity, and enhanced safety.
Automated Synthesis Platforms: Automated platforms can perform multi-step synthetic sequences with minimal human intervention. These systems are ideal for exploring a wide range of reaction conditions to optimize a particular transformation or for creating libraries of derivatives for screening purposes. nih.gov Integrating the synthesis of complex poly-halogenated benzyl analogues onto an automated platform would accelerate the discovery of new molecules with desirable properties.
Design and Synthesis of Complex Poly-Halogenated Benzyl Analogues with Tailored Reactivity
The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of more complex, poly-functionalized molecules. The strategic introduction of multiple halogen atoms is a known strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a drug candidate.
Future research will focus on using this compound as a scaffold to create:
Medicinal Chemistry Scaffolds: Polyhalogenated benzimidazoles, for example, have been investigated as potent and selective inhibitors of various enzymes. scispace.comnih.gov The 2-bromo-5-fluorobenzyl moiety could be incorporated into similar heterocyclic systems, where the bromine atom serves as a handle for further diversification via cross-coupling reactions, and the fluorine atoms enhance properties like metabolic stability or binding affinity.
Probes for Biological Systems: The defined and orthogonal reactivity of the molecule allows for its use in creating chemical probes. For instance, one site could be used to attach a reporter tag (like a fluorophore) while the other is used to link to a bioactive molecule, creating tools for studying biological processes.
Materials Science Building Blocks: Polyhalogenated aromatic compounds are precursors to advanced materials, including conductive polymers and liquid crystals. The tailored reactivity of this compound could be exploited to synthesize precisely structured polymers and functional materials where the halogen atoms direct the assembly and electronic properties of the final product. The synthesis of complex diselenafulvenes and their analogues from halogenated precursors highlights the potential for creating novel electronic materials. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-5-fluorobenzyl fluoride?
- Methodology : The synthesis of halogenated benzyl derivatives typically involves electrophilic aromatic substitution or halogen exchange reactions. For example, bromo-fluorobenzyl compounds can be synthesized via nucleophilic displacement of a leaving group (e.g., chloride) using KF or tetrabutylammonium fluoride in polar aprotic solvents like DMF . Reaction conditions (e.g., 60–80°C, inert atmosphere) must be optimized to minimize side reactions. Purity can be confirmed via GC-MS or HPLC (>95% purity threshold) .
Q. How can the structure of this compound be characterized?
- Methodology : Use a combination of / NMR to confirm substitution patterns (e.g., coupling constants for fluorine-bromine interactions). Mass spectrometry (HRMS) validates molecular weight (expected m/z ~245.98 for CHBrF). X-ray crystallography may resolve ambiguities in regiochemistry for crystalline derivatives .
Q. What are the stability considerations for storing this compound?
- Methodology : Halogenated benzyl fluorides are moisture-sensitive and prone to hydrolysis. Store under inert gas (argon) at 2–8°C in amber vials to prevent photodegradation. Monitor stability via periodic NMR or TLC; degradation products (e.g., benzyl alcohol) indicate hydrolysis .
Advanced Research Questions
Q. How does the electronic effect of fluorine influence reactivity in cross-coupling reactions involving this compound?
- Methodology : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the adjacent bromine, improving Suzuki-Miyaura coupling yields with aryl boronic acids. Use Pd(PPh)/CsCO in THF/HO at 80°C. Compare kinetics with non-fluorinated analogs to quantify rate enhancement (e.g., via NMR reaction monitoring) .
Q. What strategies mitigate regioselectivity challenges in functionalizing this compound?
- Methodology : Employ directing groups (e.g., boronic esters) or transition-metal catalysts (e.g., CuI for Ullmann coupling) to control substitution patterns. Computational DFT studies (Gaussian 09) can predict reactive sites by analyzing Fukui indices and electrostatic potentials .
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Methodology : Use molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases). QSAR models trained on halogenated benzyl compounds correlate logP and Hammett constants with cytotoxicity. Validate predictions via in vitro assays (e.g., IC measurements in cancer cell lines) .
Q. What analytical techniques resolve contradictions in reported spectral data for bromo-fluorobenzyl derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
